N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
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Overview
Description
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that features a pyrazole ring and a triazolopyridazine moiety
Preparation Methods
The synthesis of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes the formation of the pyrazole ring followed by the construction of the triazolopyridazine moiety. Reaction conditions may involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods would likely optimize these conditions for scalability and cost-effectiveness.
Chemical Reactions Analysis
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide can be compared with other compounds that have similar structural features, such as:
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Possess various biological activities and clinical applications.
Thiadiazole derivatives: Evaluated for their antimicrobial and other biological activities. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
Molecular Formula |
C18H25N7O2 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
N-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C18H25N7O2/c1-11(2)24-13(4)18(12(3)22-24)19-16(26)8-6-7-14-20-21-15-9-10-17(27-5)23-25(14)15/h9-11H,6-8H2,1-5H3,(H,19,26) |
InChI Key |
KVOYXKJWZALIGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
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